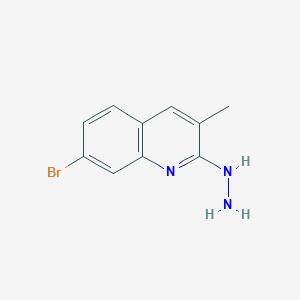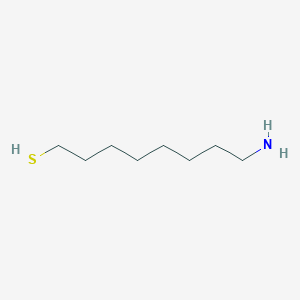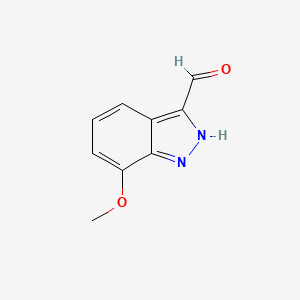
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride typically involves the reaction of appropriate triazole precursors with methylene chloride under controlled conditions. One common method involves the use of 4H-1,2,4-triazole and formaldehyde in the presence of hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A similar triazole derivative with different functional groups.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane:
Uniqueness
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C5H7ClN6 |
|---|---|
Peso molecular |
186.60 g/mol |
Nombre IUPAC |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H6N6.ClH/c1(4-6-2-8-10-4)5-7-3-9-11-5;/h2-3H,1H2,(H,6,8,10)(H,7,9,11);1H |
Clave InChI |
FKJNDCHYMMIBRX-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CC2=NC=NN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



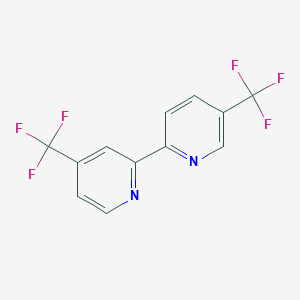
![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


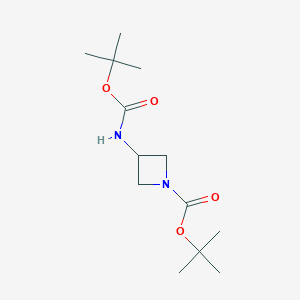
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
![6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
